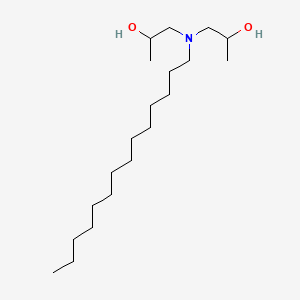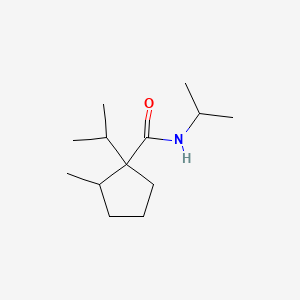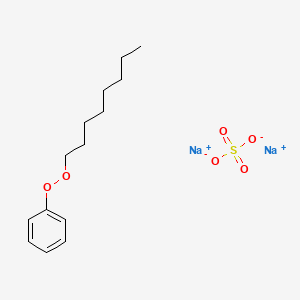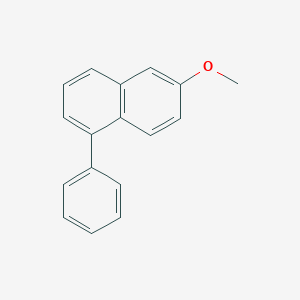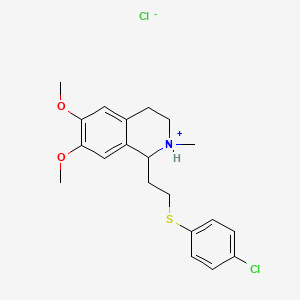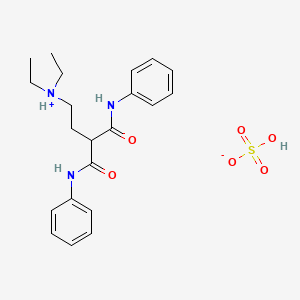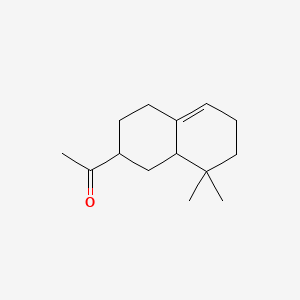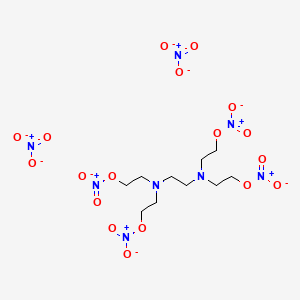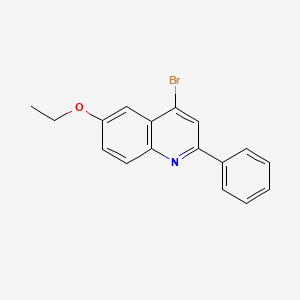
9-(p-Iodoanilino)acridine hydrochloride hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(p-Iodoanilino)acridine hydrochloride hemihydrate is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities. This compound is characterized by the presence of an iodine atom attached to the para position of the aniline group, which is further connected to the acridine moiety. The hydrochloride hemihydrate form indicates the presence of hydrochloric acid and water molecules in the crystal structure.
準備方法
The synthesis of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate typically involves the following steps:
Starting Materials: The synthesis begins with acridine and p-iodoaniline as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common reagents include hydrochloric acid to facilitate the formation of the hydrochloride salt and water to form the hemihydrate.
Purification: The product is purified through recrystallization, often using a mixture of ethanol and water to obtain the desired crystalline form.
化学反応の分析
9-(p-Iodoanilino)acridine hydrochloride hemihydrate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in polar solvents like ethanol or water.
Major Products: The major products depend on the specific reaction conditions but can include substituted acridines, quinones, and amines.
科学的研究の応用
9-(p-Iodoanilino)acridine hydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes and pigments.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: The compound is used in the production of fluorescent dyes and materials for visualization of biomolecules.
作用機序
The mechanism of action of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways: The primary molecular targets are DNA and topoisomerase enzymes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis through DNA damage.
類似化合物との比較
9-(p-Iodoanilino)acridine hydrochloride hemihydrate can be compared with other acridine derivatives:
9-Aminoacridine: Similar in structure but lacks the iodine atom, making it less effective in certain biological applications.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone: Another acridine derivative with potent anticancer activity, differing in the presence of a triazole ring.
The uniqueness of this compound lies in its iodine substitution, which enhances its biological activity and fluorescence properties, making it a valuable compound in scientific research and medical applications.
特性
CAS番号 |
75651-04-6 |
|---|---|
分子式 |
C19H14ClIN2 |
分子量 |
432.7 g/mol |
IUPAC名 |
acridin-9-yl-(4-iodophenyl)azanium;chloride |
InChI |
InChI=1S/C19H13IN2.ClH/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19;/h1-12H,(H,21,22);1H |
InChIキー |
FSVBAFZGGJGTGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
